3-Methyl-2-(quinolin-8-ylsulfonylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(quinolin-8-ylsulfonylamino)butanoic acid is an organic compound that features a quinoline moiety attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(quinolin-8-ylsulfonylamino)butanoic acid typically involves the following steps:
Formation of Quinoline Derivative: The quinoline moiety can be synthesized using a modified Doebner–von Miller reaction, which involves the reaction of aniline with acrolein in the presence of a strong acid.
Sulfonylation: The quinoline derivative is then sulfonylated using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Coupling with Butanoic Acid: The sulfonylated quinoline is then coupled with a butanoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the sulfonylation and coupling steps to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(quinolin-8-ylsulfonylamino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the quinoline moiety.
Reduction: Reduced derivatives of the sulfonyl group.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-Methyl-2-(quinolin-8-ylsulfonylamino)butanoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(quinolin-8-ylsulfonylamino)butanoic acid involves its interaction with specific molecular targets. The quinoline moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: A simpler quinoline derivative without the sulfonyl and butanoic acid groups.
Quinoline-8-sulfonic acid: Contains the sulfonyl group but lacks the butanoic acid moiety.
3-Methylbutanoic acid: A simple aliphatic acid without the quinoline and sulfonyl groups.
Uniqueness
3-Methyl-2-(quinolin-8-ylsulfonylamino)butanoic acid is unique due to the combination of the quinoline, sulfonyl, and butanoic acid moieties in a single molecule. This unique structure allows it to exhibit properties and reactivity that are distinct from its individual components or simpler analogs.
Properties
IUPAC Name |
3-methyl-2-(quinolin-8-ylsulfonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-9(2)12(14(17)18)16-21(19,20)11-7-3-5-10-6-4-8-15-13(10)11/h3-9,12,16H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUMTMYUEVUZRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.